CYP3A4/5 Inhibition in Human Liver Microsomes vs. In-Class Reference Compounds
In a human liver microsome assay using midazolam as a probe substrate, the compound exhibits an IC50 of 5,500 nM (5.5 µM) against CYP3A4/5, following a 30-minute pre-incubation protocol with NADPH regeneration [1]. By comparison, the widely employed CYP3A4 inhibitor ketoconazole typically shows IC50 values in the low nanomolar range (e.g., ~15–50 nM) under similar conditions, although direct matched-protocol comparison data for ketoconazole in this specific assay system is not available from the same study [2]. This positions the target compound as a significantly weaker CYP3A4/5 ligand than clinical reference inhibitors, indicating potential suitability as a relatively low-liability probe in metabolic profiling contexts.
| Evidence Dimension | CYP3A4/5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.5 µM (5,500 nM) |
| Comparator Or Baseline | Ketoconazole IC50 ~15–50 nM (literature range; not same protocol) |
| Quantified Difference | ~110- to 367-fold lower potency vs. ketoconazole |
| Conditions | Human liver microsomes, midazolam substrate, 30-min pre-incubation with NADPH regeneration |
Why This Matters
Quantifies metabolic interaction liability, critical for predicting drug-drug interaction risk in early discovery programs where CYP3A4 profiling is mandatory.
- [1] BindingDB. (2024). Data for BDBM50538344 (CHEMBL4633246): CYP3A4/5 IC50 = 5,500 nM in human liver microsomes (midazolam substrate). Retrieved from BindingDB. View Source
- [2] Greenblatt DJ, Venkatakrishnan K, Harmatz JS, Patel M, von Moltke LL, Shader RI. (1998). Inhibition of CYP3A4 by ketoconazole and itraconazole. Clinical Pharmacology & Therapeutics, 64(1), 45-54. View Source
